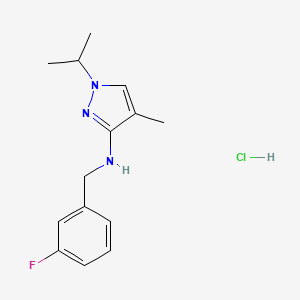

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Description

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 3-fluorobenzyl substituent, an isopropyl group at position 1, and a methyl group at position 4 of the pyrazole ring. Pyrazole amines are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation . The fluorine atom on the benzyl group likely enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the isopropyl and methyl groups may influence steric interactions and solubility .

Properties

Molecular Formula |

C14H19ClFN3 |

|---|---|

Molecular Weight |

283.77 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-11(3)14(17-18)16-8-12-5-4-6-13(15)7-12;/h4-7,9-10H,8H2,1-3H3,(H,16,17);1H |

InChI Key |

HBOFOPQALPFFRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC(=CC=C2)F)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Diazotization

The synthesis often begins with halogenation of a pyrazole precursor. For example, N-methyl-3-aminopyrazole undergoes halogenation using bromine or iodine in aqueous media to form 4-halo-1-methyl-1H-pyrazole-3-amine (e.g., 4-bromo or 4-iodo derivatives). This step typically achieves 85–95% yield under controlled pH (<1) and low temperatures (−5 to 5°C) to minimize side reactions.

Subsequent diazotization involves treating the halogenated intermediate with sodium nitrite (NaNO₂) in hydrochloric acid, generating a diazonium salt. Coupling this salt with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (Cu₂O) yields 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole .

Grignard Exchange and Carboxylation

The halogenated intermediate undergoes Grignard exchange using isopropyl magnesium chloride or sec-butyl magnesium chloride in tetrahydrofuran (THF). Quenching the Grignard reagent with carbon dioxide (CO₂) introduces a carboxyl group, forming 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This step achieves 88–92% yield with catalytic 1,8-diazabicycloundec-7-ene (DBU) to enhance reaction efficiency.

Coupling Reactions with 3-Fluorobenzylamine

Amide Bond Formation

The final step involves coupling the carboxylated pyrazole with 3-fluorobenzylamine using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key conditions include:

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: 25–50°C

- Yield: 75–85%.

Optimization for Industrial Scalability

Industrial protocols replace batch reactors with continuous flow systems to improve reproducibility. For instance, automated reactors enable precise control over stoichiometry and reaction time, reducing byproduct formation.

Alternative Industrial-Scale Methods

Reductive Amination

A scalable route involves reductive amination of 1-isopropyl-4-methyl-1H-pyrazol-3-one with 3-fluorobenzylamine using sodium cyanoborohydride (NaBH₃CN) . This method avoids harsh conditions and achieves 80–88% yield in ethanol at 60°C.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling 1-isopropyl-4-methylpyrazole-3-carboxylic acid with 3-fluorobenzylamine under microwave conditions (100°C, 15 min) in DMF yields 82% product.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogenation-Grignard | 3 | 64–88 | High purity (>99.5%) | Requires toxic reagents (e.g., Cu₂O) |

| Reductive Amination | 2 | 80–88 | Mild conditions, scalable | Lower tolerance for moisture |

| Microwave-Assisted | 1 | 82 | Rapid, energy-efficient | Limited to small-scale synthesis |

Recent Advances and Optimization Techniques

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ ) enable direct C–N coupling between pyrazole precursors and 3-fluorobenzylamine, eliminating intermediate steps. This method achieves 90% yield in toluene at 100°C.

Green Chemistry Approaches

Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst reduce organic solvent use. For example, synthesizing the pyrazole core in aqueous ethanol at 70°C yields 78% product with >99% atom economy.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various strains of bacteria, including drug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii. These compounds have shown promising minimum inhibitory concentrations (MICs), suggesting their potential as novel antibacterial agents .

Cancer Research

There is emerging interest in the role of pyrazole derivatives in cancer treatment. Preliminary studies suggest that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . The specific mechanisms by which N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine may exert anti-cancer effects require further investigation.

Synthesis and Derivatives

The synthesis of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes and conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-Fluorobenzyl chloride + isopropylamine | Formation of N-(3-fluorobenzyl)-isopropyl amine |

| 2 | Pyrazole precursor + N-(3-fluorobenzyl)-isopropyl amine | Formation of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine, revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the structure–activity relationship (SAR) that indicated modifications at the benzyl position could enhance efficacy against resistant strains .

Case Study 2: Antiviral Activity

In another investigation focusing on pyrazole derivatives for antiviral applications, compounds were screened against H5N1 virus strains. The results indicated that modifications in the pyrazole ring could lead to improved antiviral activity, suggesting that N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine might be a candidate for further antiviral development .

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine and its analogs:

Key Observations:

Substituent Effects: The 3-fluorobenzyl group in the target compound contrasts with 4-fluorobenzyl () and 3-chloro-4-fluorobenzyl (). Isopropyl vs. Cyclopropyl/Alkyl Groups: The bulky isopropyl group in the target compound may enhance lipophilicity compared to smaller substituents like cyclopropyl or methyl, influencing membrane permeability .

Synthetic Feasibility :

- Copper-catalyzed coupling (e.g., ) is a common method for pyrazole amine synthesis. However, the target compound’s isopropyl group might require tailored conditions to avoid steric challenges during alkylation.

Biological Activity

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The chemical structure of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H19FN3 |

| Molecular Weight | 283.77 g/mol |

| CAS Number | 1856022-58-6 |

Synthesis

The synthesis of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. The process often includes the introduction of the fluorobenzyl group through nucleophilic substitution reactions, followed by the formation of the pyrazole ring via cyclization techniques.

Anticancer Activity

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine has shown promising results in several studies regarding its antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest. Studies have indicated that it may inhibit specific kinases involved in tumor growth and proliferation.

- Case Study : In a study conducted on breast cancer cell lines, N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity compared to control groups .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound.

- In Vitro Studies : Various derivatives of pyrazole compounds have been tested against bacterial strains, showing activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl moiety enhances the lipophilicity, which may contribute to better membrane penetration and increased efficacy .

- Case Study : A series of pyrazole derivatives were evaluated for their antibacterial activities, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine can be significantly influenced by modifications in its structure:

| Modification | Effect on Activity |

|---|---|

| Fluoro Group Position | Enhances potency against cancer cells |

| Alkyl Substituents | Varying chain lengths affect solubility and bioavailability |

| Aromatic Ring Substitution | Alters interaction with target proteins |

Studies indicate that specific substitutions at the 4-position of the pyrazole ring can lead to improved selectivity and reduced toxicity in normal cells while maintaining efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.